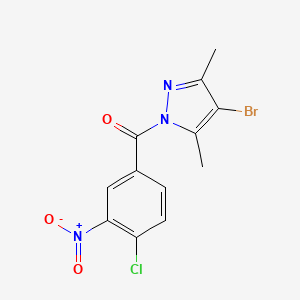
4-bromo-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 4-bromo-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole is not well understood. However, it is believed to interact with specific proteins and enzymes in cells, leading to changes in their function and activity. Further studies are required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
4-bromo-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of specific enzymes such as protein kinases and phosphatases. It has also been shown to induce apoptosis in cancer cells. Further studies are required to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
4-bromo-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has certain limitations such as poor solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on 4-bromo-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole. One direction is to study its potential use in drug discovery and development. Another direction is to elucidate its mechanism of action and identify specific proteins and enzymes that it interacts with. Further studies are also required to understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-bromo-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is required to fully understand the potential applications of this compound in scientific research.
合成法
The synthesis of 4-bromo-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 4-bromo-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole.
科学的研究の応用
4-bromo-1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to study the function of specific proteins and enzymes in various biological processes. It has also been studied for its potential use in drug discovery and development.
特性
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O3/c1-6-11(13)7(2)16(15-6)12(18)8-3-4-9(14)10(5-8)17(19)20/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAFTFBXSUBSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone](/img/structure/B5460898.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5460913.png)
![5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5460923.png)
![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5460936.png)
![2-ethyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5460937.png)
![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5460945.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]leucine hydrochloride](/img/structure/B5460953.png)

![N,1'-dimethyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5460967.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5460983.png)
![4-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5460985.png)

![2-{2-[acetyl(phenyl)amino]vinyl}-1,3-diethyl-5-methoxy-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5461001.png)
![8-chloro-2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-4(1H)-quinolinone](/img/structure/B5461008.png)